Cas no 75532-84-2 ((1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride)
75532-84-2 structure
Product Name:(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride
Numéro CAS:75532-84-2
Le MF:C10H20N2
Mégawatts:168.279202461243
CID:558978
PubChem ID:6358779
Update Time:2025-04-19
(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride Propriétés chimiques et physiques
Nom et identifiant
-
- 2H-Quinolizine-1-methanamine,octahydro-, (1R,9aS)-rel-
- (1S,9AR)-OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYLAMINE DIHYDROCHLORIDE
- 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine(SALTDATA: 2HCl)
- ((1S,9aR)-octahydro-1H-quinolizin-1-yl)methanamine
- aminolupinane
- lupinylamine
- NCGC00173378-02
- AKOS005616528
- [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine
- MFCD09055375
- SCHEMBL6393609
- [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine
- TimTec1_005925
- J-500495
- EN300-7466700
- NCGC00173378-01
- AB01334024-02
- 75532-84-2
- HMS1550N07
- (1S,9AR)-octahydro-2h-quinolizine-1-methanamine
- BS-40766
- WSBDCEJEINRUML-VHSXEESVSA-N
- 1-[(1S,9AR)-OCTAHYDRO-1H-QUINOLIZIN-1-YL]METHANAMINE
- [(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amine
- 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine
- 15527-89-6
- 1-(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHANAMINE
- (1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride
-
- Piscine à noyau: 1S/C10H20N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8,11H2/t9-,10+/m0/s1
- La clé Inchi: WSBDCEJEINRUML-VHSXEESVSA-N
- Sourire: N12CCCC[C@@H]1[C@H](CN)CCC2
Propriétés calculées
- Qualité précise: 240.11600
- Masse isotopique unique: 168.162648646g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 1
- Complexité: 147
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1
- Surface topologique des pôles: 29.3Ų
Propriétés expérimentales
- Dense: 1.0±0.1 g/cm3
- Point d'ébullition: 218.8±8.0 °C at 760 mmHg
- Point d'éclair: 82.8±13.6 °C
- Le PSA: 29.26000
- Le LogP: 3.45180
- Pression de vapeur: 0.1±0.4 mmHg at 25°C
(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | S885058-500mg |
[(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethyl]amine Dihydrochloride |
75532-84-2 | 500mg |
$ 70.00 | 2022-06-03 | ||
| TRC | S885058-1g |
[(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethyl]amine Dihydrochloride |
75532-84-2 | 1g |
$ 95.00 | 2022-06-03 | ||
| TRC | S885058-5g |
[(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethyl]amine Dihydrochloride |
75532-84-2 | 5g |
$ 340.00 | 2022-06-03 | ||
| A2B Chem LLC | AH52213-1g |
((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride |
75532-84-2 | 95% | 1g |
$61.00 | 2024-04-19 | |
| A2B Chem LLC | AH52213-5g |
((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride |
75532-84-2 | 95% | 5g |
$212.00 | 2024-04-19 | |
| Enamine | EN300-7466700-0.05g |
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine |
75532-84-2 | 95% | 0.05g |
$30.0 | 2024-05-23 | |
| Enamine | EN300-7466700-0.1g |
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine |
75532-84-2 | 95% | 0.1g |
$32.0 | 2024-05-23 | |
| Enamine | EN300-7466700-0.25g |
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine |
75532-84-2 | 95% | 0.25g |
$33.0 | 2024-05-23 | |
| Enamine | EN300-7466700-0.5g |
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine |
75532-84-2 | 95% | 0.5g |
$35.0 | 2024-05-23 | |
| Enamine | EN300-7466700-1.0g |
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine |
75532-84-2 | 95% | 1.0g |
$36.0 | 2024-05-23 |
(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride Littérature connexe
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
75532-84-2 ((1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride) Produits connexes
- 90-39-1((-)-Sparteine)
- 116797-02-5(4-Methyl-1,4'-bipiperidine)
- 24915-04-6(7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine,dodecahydro-, (7S,7aS,14S,14aS)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fournisseurs recommandés
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
ASIACHEM I&E (JIANGSU) CO., LTD
Membre gold
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif